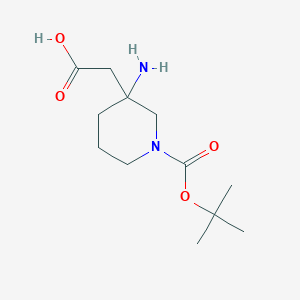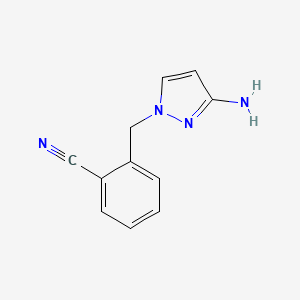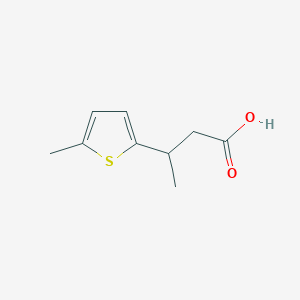
3-(5-Methylthiophen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylthiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiophen-2-yl)butanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(5-Methylthiophen-2-yl)butanoic acid include other thiophene derivatives, such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 4-(3-Methylthiophen-2-yl)butanoic acid
Uniqueness
This compound is unique due to its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12O2S |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
LMNSQGGOBMMHAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)



![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

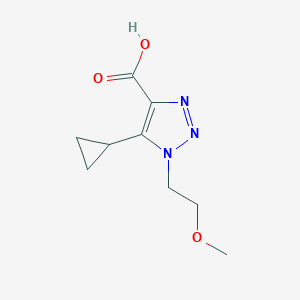
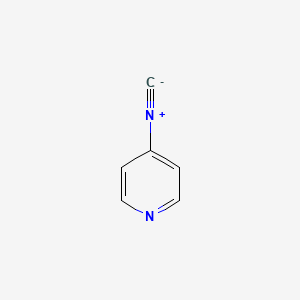
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
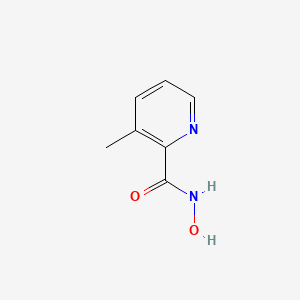
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
